2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol
Description
2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol (C₂₁H₂₀OS, MW 320.44 g/mol) is a tertiary ethanol derivative featuring a thioether (sulfanyl) group attached to a 4-methylphenyl ring and two phenyl groups at the ethanol-bearing carbon. Its structure combines lipophilic aromatic rings with a polar hydroxyl group, making it a candidate for applications in medicinal chemistry, such as intermediate synthesis or bioactive molecule development.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20OS/c1-17-12-14-20(15-13-17)23-16-21(22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLJYYDTAWXQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-methylthiophenol with 1,1-diphenyl-1-chloroethane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol can undergo several types of chemical reactions, including:
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Functional Group Variations: Sulfanyl vs. Sulfonyl
The oxidation state of the sulfur atom significantly impacts properties. For example:
- 2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol (C₂₀H₁₇FO₃S, MW 356.41 g/mol): The sulfonyl (SO₂–) group increases acidity and stability due to stronger electron-withdrawing effects, which may influence solubility and metabolic resistance in biological systems .
Table 1: Functional Group Comparison
| Compound | Sulfur Oxidation State | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol | –2 (thioether) | Sulfanyl, ethanol, diphenyl | 320.44 |
| 2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol | +6 (sulfonyl) | Sulfonyl, ethanol, diphenyl | 356.41 |
Structural Analogues with Heterocyclic Moieties
Heterocycles like triazoles, thiadiazoles, and oxadiazoles introduce rigidity and electronic diversity:
- Triazole Derivatives (e.g., ): Compounds such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone incorporate triazole rings, enhancing π-π stacking interactions and binding affinity in medicinal applications .
- Oxadiazole Derivatives (e.g., ): 1-(4-Methylphenyl)-2-((5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl)sulfanyl)-1-ethanone (C₁₈H₁₄F₃N₂O₂S, MW 406.37 g/mol) leverages the oxadiazole ring’s electron-deficient nature for improved metabolic stability .
Substituent Effects on Physicochemical Properties
- 4-{2-[(4-Methylphenyl)sulfanyl]phenyl}piperidine (C₁₈H₂₁NS, MW 283.43 g/mol): The piperidine ring introduces basicity, which could enhance solubility in acidic environments .
Table 2: Substituent Impact
| Compound | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| Target Compound | Sulfanyl, diphenyl | 320.44 | Balanced lipophilicity, moderate reactivity |
| 1-(4-Methylphenyl)-1-phenyl-ethanol | Ethanol, diphenyl | 212.29 | Lower molecular weight, simpler structure |
| 4-{2-[(4-Methylphenyl)sulfanyl]phenyl}piperidine | Piperidine, sulfanyl | 283.43 | Enhanced solubility in acidic media |
Crystallographic and Geometric Comparisons
- Thiadiazole Derivatives (): The butterfly conformation of 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole features near-planar aromatic rings (dihedral angles <1°), contrasting with the target compound’s likely more flexible structure due to the ethanol backbone .
Biological Activity
2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol, also known as a sulfanyl compound, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with relevant data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a sulfanyl group attached to a hydroxylated carbon chain, specifically:
- Chemical Formula : CHOS
- Molecular Weight : 283.41 g/mol
This configuration contributes to its distinct reactivity patterns and potential biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Yes |
| Escherichia coli | 16 µg/mL | Yes |
| Pseudomonas aeruginosa | 32 µg/mL | Yes |
These results suggest that the compound not only inhibits bacterial growth but also prevents biofilm formation, which is crucial in treating chronic infections.
Anticancer Activity
The compound has also been investigated for its anticancer effects. Various studies have evaluated its cytotoxicity against different cancer cell lines.
| Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis |
| MCF-7 | 11.2 | Cell cycle arrest |
| SKOV-3 | 7.9 | Inhibition of proliferation |
The IC values indicate that the compound is particularly potent against SKOV-3 cells, with mechanisms involving apoptosis and cell cycle arrest being primary pathways through which it exerts its effects.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has been studied for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various sulfanyl compounds, including this compound. The findings indicated that this compound was among the most effective in inhibiting biofilm formation in Staphylococcus aureus and Escherichia coli .
- Anticancer Research : Another study focused on the anticancer properties of this compound against MCF-7 breast cancer cells. The results demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation .
- Inflammation Modulation : A comparative analysis showed that this compound effectively reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction may lead to alterations in enzyme activity or receptor function, contributing to its observed biological effects.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol?
- Grignard Reaction : React diphenylmethanol with a Grignard reagent (e.g., 4-methylphenylmagnesium bromide) to form the diphenylethanol core. Subsequent thiolation via nucleophilic substitution with 4-methylbenzenethiol under basic conditions (e.g., KOH/ethanol) introduces the sulfanyl group .
- Reduction Pathway : Reduce 1,1-diphenyl-2-(4-methylphenylsulfanyl)ethanone using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous THF. Monitor reaction progress via TLC .
Q. How is the compound characterized analytically?
- NMR Spectroscopy : Use H and C NMR to confirm the ethanol backbone, sulfanyl linkage, and aromatic substituents. Key signals: δ ~4.5 ppm (CH-OH), δ ~2.3 ppm (methyl group on aryl ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) .
Q. What are the solubility and stability profiles of the compound?
- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol). Partition coefficients (logP) can be predicted via computational tools like ACD/Labs Percepta .
- Stability : Susceptible to oxidation at the sulfanyl group. Store under inert atmosphere (N₂/Ar) at 4°C. Monitor degradation via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can enantioselective synthesis of the compound be achieved?
- Biocatalytic Reduction : Use immobilized enzymes (e.g., alcohol dehydrogenases) or whole-cell systems (e.g., Daucus carota) to reduce prochiral ketone precursors. Optimize pH (6.5–7.5) and temperature (25–30°C) to enhance enantiomeric excess (ee >90%) .
- Chiral Auxiliaries : Employ Evans oxazolidinones or Sharpless epoxidation to control stereochemistry during thiolation. Characterize enantiomers via chiral HPLC (e.g., Chiralpak IA column) .
Q. What computational methods are suitable for predicting reactivity and optimizing synthesis?
- Quantum Chemical Calculations : Use Gaussian or ORCA software to model reaction pathways (e.g., Fukui indices for nucleophilic attack sites). Density Functional Theory (DFT) predicts transition states for sulfanyl group introduction .
- Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, and reaction times. Validate with high-throughput experimentation .
Q. How do environmental factors influence the compound’s stability and bioactivity?
- pH Effects : The sulfanyl group may hydrolyze under acidic conditions (pH <3). Conduct accelerated stability studies in buffers (pH 1–10) to identify degradation products .
- Ecotoxicity : Use Daphnia magna or algal growth inhibition assays (OECD 201/202) to assess environmental impact. Correlate results with quantitative structure-activity relationship (QSAR) models .
Q. What contradictory findings exist regarding its biological activity?
- Antimicrobial Claims : While structurally similar compounds (e.g., 1-(4-methylphenyl)ethanol) show antimicrobial activity in disk diffusion assays, no direct evidence exists for the target compound. Discrepancies may arise from differences in cell permeability or metabolic stability .
- Antioxidant Potential : Conflicting data from DPPH radical scavenging assays vs. cellular ROS assays suggest context-dependent activity. Validate using in vitro models (e.g., HepG2 cells under oxidative stress) .
Methodological Considerations
- Experimental Design : Use factorial design (e.g., 2³ factorial) to optimize reaction parameters (temperature, solvent, catalyst loading) .
- Data Contradiction Analysis : Apply principal component analysis (PCA) to identify outliers in biological assay datasets. Replicate studies under controlled conditions to resolve inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
